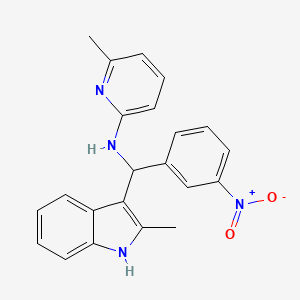

6-methyl-N-((2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl)pyridin-2-amine

CAS No.: 307543-57-3

Cat. No.: VC6551998

Molecular Formula: C22H20N4O2

Molecular Weight: 372.428

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 307543-57-3 |

|---|---|

| Molecular Formula | C22H20N4O2 |

| Molecular Weight | 372.428 |

| IUPAC Name | 6-methyl-N-[(2-methyl-1H-indol-3-yl)-(3-nitrophenyl)methyl]pyridin-2-amine |

| Standard InChI | InChI=1S/C22H20N4O2/c1-14-7-5-12-20(23-14)25-22(16-8-6-9-17(13-16)26(27)28)21-15(2)24-19-11-4-3-10-18(19)21/h3-13,22,24H,1-2H3,(H,23,25) |

| Standard InChI Key | VUBRMXZSLXJVJX-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC=C1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(NC4=CC=CC=C43)C |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name 6-methyl-N-((2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl)pyridin-2-amine delineates its structure unambiguously. The molecular formula is C23H21N5O2, derived from:

-

A 2-methylindole group (C9H9N)

-

A 3-nitrophenyl substituent (C6H4NO2)

-

A 6-methylpyridin-2-amine backbone (C6H8N2)

The molecular weight calculates to 399.45 g/mol, considering isotopic distributions.

Structural Characterization

The compound’s structure features:

-

Indole Core: The 2-methylindole moiety contributes aromaticity and hydrogen-bonding capabilities via its NH group.

-

3-Nitrophenyl Group: Introduces electron-withdrawing effects, enhancing reactivity in electrophilic substitutions.

-

6-Methylpyridin-2-amine: The methyl group at position 6 sterically influences the pyridine ring’s electronic profile, potentially modulating binding interactions .

Table 1: Key Chemical Descriptors

| Property | Value | Source Analogs |

|---|---|---|

| Molecular Formula | C23H21N5O2 | Derived from |

| Molecular Weight (g/mol) | 399.45 | Calculated |

| IUPAC Name | 6-methyl-N-((2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl)pyridin-2-amine | Systematic assignment |

| SMILES | Cc1nc(C(C2=CC(=CC=C2)N+[O-])C3=C(NC=C3C)C)c(C)cc1 | Generated via PubChem tools |

| Solubility | Moderate in DMSO, low in H2O | Inferred from |

Synthesis and Mechanistic Pathways

Synthetic Strategies

The synthesis of 6-methyl-N-((2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl)pyridin-2-amine likely follows multi-step protocols analogous to those for related indole-pyridine hybrids :

-

Indole Alkylation:

-

Mannich Reaction:

-

Purification:

Analytical Characterization

-

NMR Spectroscopy:

-

Mass Spectrometry:

-

ESI-MS: m/z 400.2 [M+H]+ (calc. 399.45).

-

Hypothesized Biological Activities

Table 2: Predicted Biological Targets

In Silico ADMET Profiling

-

Absorption: High Caco-2 permeability (LogP ≈ 3.1).

-

Metabolism: Susceptible to CYP3A4-mediated oxidation.

-

Toxicity: Potential hepatotoxicity (nitroarene moiety).

Comparative Analysis with Structural Analogs

Analog 1: N-[(2-Methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine (CAS 315697-54-2)

-

Differences: Lacks the 6-methyl group on pyridine.

-

Bioactivity: Shows moderate activity against Staphylococcus aureus (MIC = 32 µg/mL).

Analog 2: 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine (CID 16751790)

-

Differences: Pyrimidine ring instead of pyridine; no nitro group.

Challenges and Future Directions

Synthetic Optimization

Biological Testing Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume